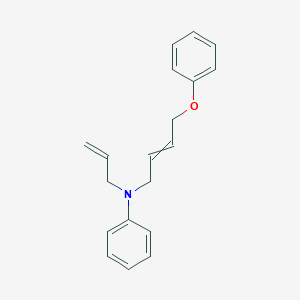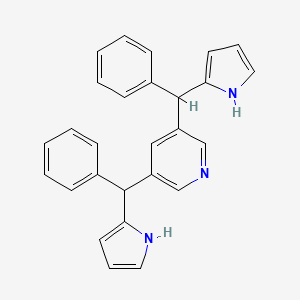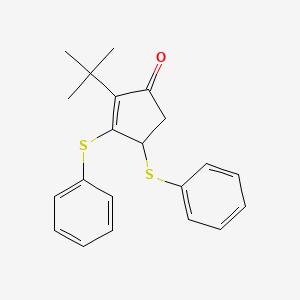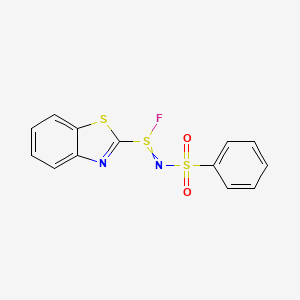
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound features a phenoxy group and a butenyl chain attached to the nitrogen atom of an aniline ring, along with a propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline can be achieved through a multi-step process:
Formation of 4-Phenoxybut-2-en-1-yl bromide: This can be synthesized by reacting 4-phenoxybut-2-en-1-ol with hydrobromic acid.
N-Alkylation of Aniline: The 4-Phenoxybut-2-en-1-yl bromide is then reacted with aniline in the presence of a base such as potassium carbonate to form N-(4-Phenoxybut-2-en-1-yl)aniline.
Addition of Propenyl Group: Finally, the N-(4-Phenoxybut-2-en-1-yl)aniline is reacted with propenyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and propenyl groups.
Reduction: Reduction reactions can target the double bonds in the butenyl and propenyl chains.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products
Oxidation: Formation of phenoxybutanoic acid derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Biological Studies: Used in studies to understand the interaction of aromatic amines with biological systems.
Industry
Dyes and Pigments: Used in the synthesis of dyes due to its aromatic structure.
Agrochemicals: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The phenoxy and propenyl groups could play a role in binding to specific molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenoxybut-2-en-1-yl)aniline: Lacks the propenyl group.
N-(prop-2-en-1-yl)aniline: Lacks the phenoxybutenyl group.
N-Phenyl-N-(prop-2-en-1-yl)aniline: Lacks the phenoxy group.
Uniqueness
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline is unique due to the presence of both phenoxybutenyl and propenyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
651300-50-4 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-(4-phenoxybut-2-enyl)-N-prop-2-enylaniline |
InChI |
InChI=1S/C19H21NO/c1-2-15-20(18-11-5-3-6-12-18)16-9-10-17-21-19-13-7-4-8-14-19/h2-14H,1,15-17H2 |
InChI Key |
GVHOLONJJPBQFS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=CCOC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)


![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)


